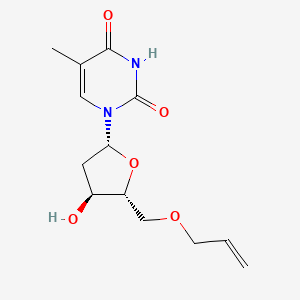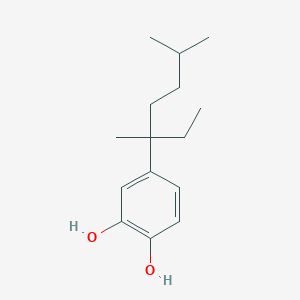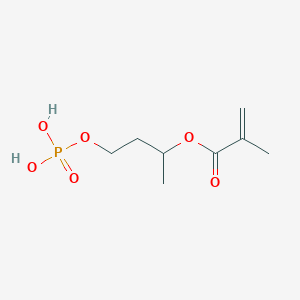
4-(Phosphonooxy)butan-2-yl 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Phosphonooxy)butan-2-yl 2-methylprop-2-enoate is a chemical compound with the molecular formula C8H15O6P It is known for its unique structure, which includes both a phosphonooxy group and a 2-methylprop-2-enoate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phosphonooxy)butan-2-yl 2-methylprop-2-enoate typically involves the reaction of 4-hydroxybutyl 2-methylprop-2-enoate with a phosphonating agent. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps might include crystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Phosphonooxy)butan-2-yl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the phosphonooxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(Phosphonooxy)butan-2-yl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways involving phosphonate metabolism.
Medicine: Explored for its potential as a prodrug, where the phosphonooxy group can be enzymatically cleaved to release the active drug.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mécanisme D'action
The mechanism by which 4-(Phosphonooxy)butan-2-yl 2-methylprop-2-enoate exerts its effects involves the interaction of the phosphonooxy group with biological molecules. The compound can act as a substrate for enzymes that recognize phosphonate groups, leading to its incorporation into biochemical pathways. The 2-methylprop-2-enoate group can undergo polymerization reactions, contributing to the formation of polymeric materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Phosphonooxy)butyl 2-methylprop-2-enoate: Similar structure but with a butyl group instead of a butan-2-yl group.
4-(Phosphonooxy)butan-2-yl acrylate: Similar structure but with an acrylate group instead of a 2-methylprop-2-enoate group.
Uniqueness
4-(Phosphonooxy)butan-2-yl 2-methylprop-2-enoate is unique due to its combination of a phosphonooxy group and a 2-methylprop-2-enoate group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
827012-86-2 |
|---|---|
Formule moléculaire |
C8H15O6P |
Poids moléculaire |
238.17 g/mol |
Nom IUPAC |
4-phosphonooxybutan-2-yl 2-methylprop-2-enoate |
InChI |
InChI=1S/C8H15O6P/c1-6(2)8(9)14-7(3)4-5-13-15(10,11)12/h7H,1,4-5H2,2-3H3,(H2,10,11,12) |
Clé InChI |
QTWXNHKFGDDKAH-UHFFFAOYSA-N |
SMILES canonique |
CC(CCOP(=O)(O)O)OC(=O)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


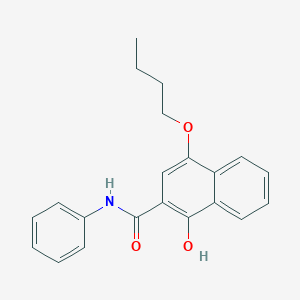
![Propan-2-yl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate](/img/structure/B14226902.png)
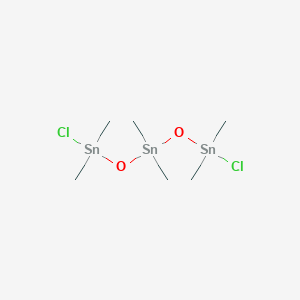
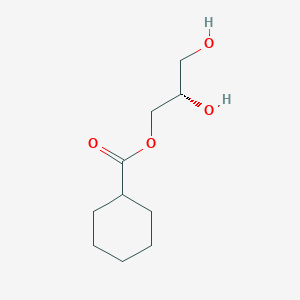
![7-Thiaspiro[3.5]nonane-1,3-dione, 7,7-dioxide](/img/structure/B14226930.png)
![Methanesulfonamide, N-[5-(1-pyrrolidinyl)-2-thiazolyl]-](/img/structure/B14226950.png)
![1,1'-(Ethyne-1,2-diyl)bis{2-ethyl-4-[(4-pentylphenyl)ethynyl]benzene}](/img/structure/B14226951.png)
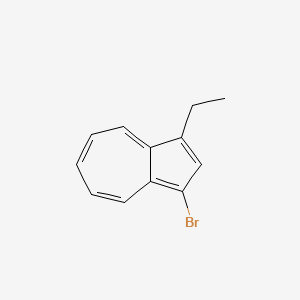
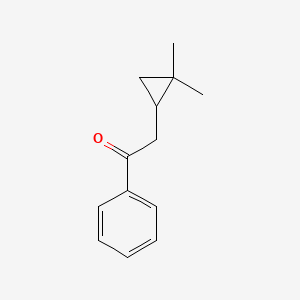
![1,1',1''-[Benzene-1,2,3-triyltri(ethyne-2,1-diyl)]tribenzene](/img/structure/B14226977.png)


